molecular formula C32H35NO14 B1142634 Tetra-O-acetyl-a-Mannosyl-Fmocserine CAS No. 118358-80-8

Tetra-O-acetyl-a-Mannosyl-Fmocserine

Cat. No.: B1142634
CAS No.: 118358-80-8
M. Wt: 657.62
InChI Key:
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Description

Tetra-O-acetyl-a-Mannosyl-Fmocserine: is a complex organic compound with a unique structure that combines a fluorenylmethoxycarbonyl (Fmoc) protecting group with a triacetylated sugar moiety. This compound is often used in peptide synthesis and carbohydrate chemistry due to its protective groups that facilitate selective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-O-acetyl-a-Mannosyl-Fmocserine typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as triethylamine.

    Glycosylation: The protected amino acid is then glycosylated with a triacetylated sugar derivative under acidic conditions to form the glycosylated product.

    Deprotection and Purification: The final product is obtained by deprotecting the acetyl groups under basic conditions and purifying the compound using chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.

    Purification: Industrial purification methods such as crystallization and large-scale chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the acetylated sugar moiety.

    Substitution: Nucleophilic substitution reactions can occur at the protected amino group or the sugar moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction: Reduced forms of the acetylated sugar moiety.

    Substitution: Substituted derivatives at the amino or sugar moiety.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.

    Carbohydrate Chemistry: Facilitates the synthesis of complex carbohydrates and glycoconjugates.

Biology

    Enzyme Studies: Used in the study of enzyme-substrate interactions involving glycosylated compounds.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of glycopolymers and other advanced materials.

Mechanism of Action

The mechanism of action of Tetra-O-acetyl-a-Mannosyl-Fmocserine involves its role as a protecting group in peptide and carbohydrate synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing selective deprotection and subsequent reactions. The triacetylated sugar moiety can be selectively deprotected to reveal reactive hydroxyl groups for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid: Similar structure but lacks the glycosylated moiety.

    (2S)-2-(tert-Butoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid: Uses a different protecting group (Boc) instead of Fmoc.

Uniqueness

    Fmoc Group: Provides unique stability and ease of removal under mild conditions.

    Glycosylated Moiety: Adds complexity and functionality, making it suitable for advanced synthetic applications.

This compound’s unique combination of protecting groups and glycosylated moiety makes it a valuable tool in synthetic chemistry, particularly in the fields of peptide and carbohydrate synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQPZVSWEMKXBN-YVMRMMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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